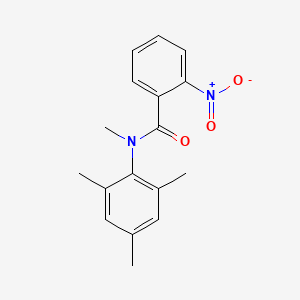
N-Methyl-2-nitro-N-(2,4,6-trimethylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-2-nitro-N-(2,4,6-trimethylphenyl)benzamide is an organic compound characterized by its complex structure, which includes a benzamide core substituted with a nitro group, a methyl group, and a trimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-nitro-N-(2,4,6-trimethylphenyl)benzamide typically involves the nitration of N-methylbenzamide followed by the introduction of the trimethylphenyl group. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid to facilitate the nitration process. The subsequent steps may involve the use of catalysts and specific temperature controls to ensure the proper formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-2-nitro-N-(2,4,6-trimethylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the benzamide core.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of N-methyl-2-amino-N-(2,4,6-trimethylphenyl)benzamide.
Substitution: Various substituted benzamides depending on the reagents used.
Applications De Recherche Scientifique
N-Methyl-2-nitro-N-(2,4,6-trimethylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Methyl-2-nitro-N-(2,4,6-trimethylphenyl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The benzamide core may interact with enzymes or receptors, modulating their activity. The trimethylphenyl group can enhance the compound’s lipophilicity, affecting its distribution within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-2-nitroaniline: Shares the nitro and methyl groups but lacks the trimethylphenyl group.
N-(2,4,6-Trimethylphenyl)formamide: Contains the trimethylphenyl group but lacks the nitro group.
2,4,6-Trinitro-N-methyl-aniline: Contains multiple nitro groups but lacks the benzamide core.
Uniqueness
N-Methyl-2-nitro-N-(2,4,6-trimethylphenyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the nitro and trimethylphenyl groups enhances its versatility in various chemical reactions and applications .
Propriétés
Numéro CAS |
61494-34-6 |
|---|---|
Formule moléculaire |
C17H18N2O3 |
Poids moléculaire |
298.34 g/mol |
Nom IUPAC |
N-methyl-2-nitro-N-(2,4,6-trimethylphenyl)benzamide |
InChI |
InChI=1S/C17H18N2O3/c1-11-9-12(2)16(13(3)10-11)18(4)17(20)14-7-5-6-8-15(14)19(21)22/h5-10H,1-4H3 |
Clé InChI |
ZDKVBUGMGKIPMR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)N(C)C(=O)C2=CC=CC=C2[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(2-Oxopropyl)sulfanyl]phenyl}acetamide](/img/structure/B14592051.png)
![(5S)-5-Methyl-5-[(2-nitrophenyl)methyl]oxolan-2-one](/img/structure/B14592058.png)

methanone](/img/structure/B14592069.png)
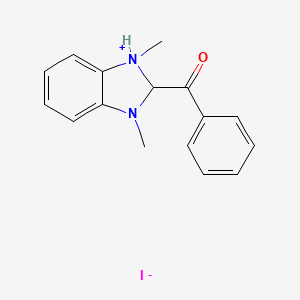
![N-[2-(9-Benzyl-9H-carbazol-2-YL)ethyl]acetamide](/img/structure/B14592091.png)
![(7R,8R)-7-(1-bromoethenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B14592093.png)
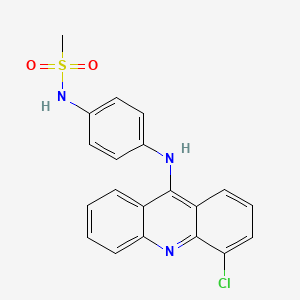
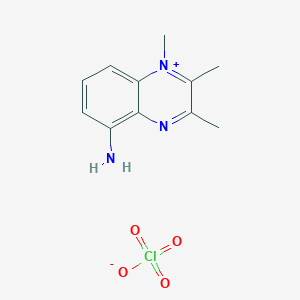
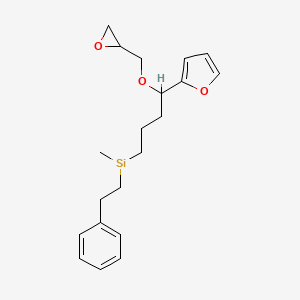

![6-(3-Methylbutyl)-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B14592132.png)
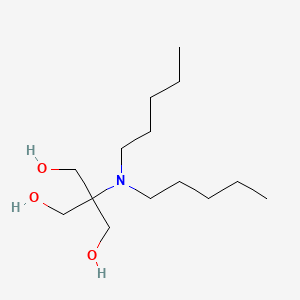
![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-amine](/img/structure/B14592141.png)
